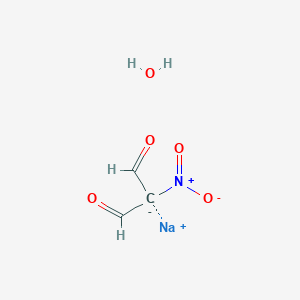

Sodium nitromalonaldehyde

CAS No.:

Cat. No.: VC13342853

Molecular Formula: C3H4NNaO5

Molecular Weight: 157.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H4NNaO5 |

|---|---|

| Molecular Weight | 157.06 g/mol |

| IUPAC Name | sodium;2-nitropropanedial;hydrate |

| Standard InChI | InChI=1S/C3H2NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2H;;1H2/q-1;+1; |

| Standard InChI Key | DQQCQHYLSWEYSN-UHFFFAOYSA-N |

| SMILES | C(=O)[C-](C=O)[N+](=O)[O-].O.[Na+] |

| Canonical SMILES | C(=O)[C-](C=O)[N+](=O)[O-].O.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Sodium nitromalonaldehyde (CAS No. 34461-00-2) is formally known as nitromalonaldehyde sodium or sodium nitropropanedialmonohydrate. Its structure features a central carbon chain with two aldehyde groups () and a nitro group () at the β-position, stabilized by sodium counterions . The monohydrate form () is commonly encountered in laboratory settings due to its hygroscopic nature .

Physicochemical Properties

Key properties derived from experimental data include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 139.042 g/mol (anhydrous) | |

| Density | 1.363 g/cm³ | |

| Melting Point | 120–124°C | |

| Boiling Point | 150.1°C at 760 mmHg | |

| Flash Point | 53.9°C | |

| Solubility | Soluble in water, polar solvents |

The compound’s instability under ambient conditions necessitates careful handling, as it may decompose exothermically or form explosive peroxides .

Synthesis and Manufacturing

Classical Synthesis from Mucobromic Acid

The most documented route involves the reaction of mucobromic acid () with sodium nitrite () in aqueous medium . This method yields sodium nitromalonaldehyde monohydrate as an intermediate, which is promptly utilized in subsequent reactions due to its propensity for decomposition :

Alternative Routes via Nitrovinamidinium Salts

Patent literature describes the use of β-nitrovinamidinium hexafluorophosphate salts as precursors in cyclodehydrative reactions. These salts react with dinitroalkanes (e.g., 1,3-dinitro-2-methyl-2-propanol) under basic conditions to form sodium nitromalonaldehyde intermediates, which subsequently aromatize into nitroaromatic explosives like 2,4,6-trinitrotoluene (TNT) .

Reactivity and Functional Applications

Explosive Formulations

Sodium nitromalonaldehyde serves as a critical precursor in environmentally friendly explosives synthesis. For example, its condensation with 1,3-dinitroacetone (47–74 wt%) under cyclodehydrative conditions produces isomer-free TNT without generating toxic "red water" byproducts :

This method achieves yields exceeding 75% and eliminates the need for sulfite washing, addressing traditional environmental concerns .

Pharmaceutical Intermediates

In medicinal chemistry, sodium nitromalonaldehyde monohydrate is condensed with 2,4-diamino-6-hydroxypyrimidine to form 6-nitro-5-deaza pterin derivatives. These heterocycles act as dihydropteroate synthase inhibitors, showing promise as antimicrobial agents . The reaction proceeds via nucleophilic attack on the aldehyde groups, followed by dehydration :

Current Research and Future Directions

Recent studies focus on stabilizing sodium nitromalonaldehyde through co-crystallization with non-reactive counterions (e.g., tetraalkylammonium salts) to enhance shelf life . Additionally, its role in synthesizing high-energy-density materials (HEDMs) for aerospace applications is under exploration, leveraging its high nitrogen content (20.1 wt%) and exothermic decomposition profile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume